molecular formula C12H12N2O B8413101 (4-Aminophenyl) (2-pyridyl)methanol

(4-Aminophenyl) (2-pyridyl)methanol

Cat. No. B8413101
M. Wt: 200.24 g/mol
InChI Key: FJEWOGSQQNYHFP-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

In ethanol (50 ml) was dissolved (4-nitrophenyl)(2-pyridyl)methanol (2.30 g), and to the mixture was added dried 10% palladium on carbon (0.12 g). Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 19 hours. The palladium was filtered off, and the filtrate was concentrated. The residue was recrystallized from ethyl acetate-hexane to give (4-aminophenyl) (2-pyridyl)methanol (1 .90 g) as pale yellow crystals.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[OH:11])=[CH:6][CH:5]=1)([O-])=O>C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[OH:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(O)C1=NC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under hydrogen atmosphere, the mixture was stirred at room temperature under atmospheric pressure for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the mixture was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried 10% palladium on carbon (0.12 g)
FILTRATION
Type
FILTRATION
Details
The palladium was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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